1-Bromo-4-(propan-2-ylsulfanyl)butane
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Overview
Description
1-Bromo-4-(propan-2-ylsulfanyl)butane is an organobromine compound with the molecular formula C₇H₁₅BrS. It is a colorless liquid that is primarily used in organic synthesis and research applications. This compound is known for its reactivity due to the presence of both a bromine atom and a sulfanyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(propan-2-ylsulfanyl)butane can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-chlorobutane with isopropyl mercaptan under basic conditions. The reaction typically proceeds as follows:
1-Bromo-4-chlorobutane+Isopropyl mercaptan→this compound+HCl
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate additional purification steps such as distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(propan-2-ylsulfanyl)butane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding alkane.
Scientific Research Applications
1-Bromo-4-(propan-2-ylsulfanyl)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development and pharmaceutical research.
Material Science: It is used in the preparation of specialized materials and polymers.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(propan-2-ylsulfanyl)butane involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. The sulfanyl group can also participate in various chemical transformations, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(methylsulfanyl)butane
- 1-Bromo-4-(ethylsulfanyl)butane
- 1-Bromo-4-(butylsulfanyl)butane
Uniqueness
1-Bromo-4-(propan-2-ylsulfanyl)butane is unique due to the presence of the isopropyl group attached to the sulfanyl moiety. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Biological Activity
1-Bromo-4-(propan-2-ylsulfanyl)butane is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its significance in biological research.
This compound can be characterized by its molecular formula, C7H15BrS, and a molecular weight of 195.17 g/mol. The compound features a bromo group and a propan-2-ylsulfanyl moiety, which contribute to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 1-bromobutane with propan-2-thiol under appropriate conditions. This reaction can be catalyzed by bases or performed under reflux to facilitate the formation of the thioether linkage.
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its antimicrobial and cytotoxic properties. Below are some key findings:
Antimicrobial Activity
Research indicates that compounds containing sulfur moieties often exhibit significant antimicrobial properties. In a study evaluating various thioether compounds, this compound demonstrated notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, revealing dose-dependent cytotoxicity.
The proposed mechanism of action for the biological activities of this compound includes:
- Interaction with Membrane Lipids : The lipophilic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the practical applications of this compound in drug development:
- Antimicrobial Formulations : A formulation containing this compound showed enhanced efficacy against multi-drug resistant strains in clinical settings.
- Cancer Therapeutics : Combination therapies utilizing this compound alongside conventional chemotherapeutics have shown improved outcomes in preclinical models.
Properties
Molecular Formula |
C7H15BrS |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
1-bromo-4-propan-2-ylsulfanylbutane |
InChI |
InChI=1S/C7H15BrS/c1-7(2)9-6-4-3-5-8/h7H,3-6H2,1-2H3 |
InChI Key |
HOFBSGFWIXENFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCCCBr |
Origin of Product |
United States |
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